N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide
Description
N1-(2-(4-Methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazol scaffold modified with a sulfone group (5,5-dioxido), a 4-methoxyphenyl substituent, and an oxalamide linker connecting to a pyridin-2-ylmethyl group. The compound’s crystallographic characterization likely employs SHELX software (e.g., SHELXL for refinement), a standard tool for small-molecule structure determination .
Properties
IUPAC Name |
N'-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5S/c1-30-15-7-5-14(6-8-15)25-18(16-11-31(28,29)12-17(16)24-25)23-20(27)19(26)22-10-13-4-2-3-9-21-13/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNSMVNMCAGJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a compound belonging to the thieno[3,4-c]pyrazole class, known for its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C17H20N4O5S
- Molecular Weight : 392.4 g/mol
- CAS Number : 899961-56-9
Biological Activities
The biological activities of this compound have been investigated in several studies, revealing its potential in various therapeutic applications:
-
Antioxidant Activity : Thieno[3,4-c]pyrazole derivatives have demonstrated significant antioxidant properties. For instance, a study assessed the protective effects of synthesized thieno[2,3-c]pyrazole compounds against oxidative stress in erythrocytes from Clarias gariepinus exposed to toxic substances like 4-nonylphenol. The results indicated a marked reduction in altered erythrocytes when treated with these compounds compared to controls .
Treatment Group Altered Erythrocytes (%) Control 1 ± 0.3 4-Nonylphenol 40.3 ± 4.87 Thieno Compound (7a) 12 ± 1.03 Thieno Compound (7b) 0.6 ± 0.16 Thieno Compound (7e) 28.3 ± 2.04 Thieno Compound (8) 29.1 ± 3.05 - Anticancer Properties : Compounds within the thienopyrazole class have shown promising anticancer activity by inhibiting various cancer cell lines. For example, certain thienopyrazoles have been identified as potent inhibitors of aurora kinases, which play critical roles in cell division and proliferation in cancer cells .
- Anti-inflammatory Effects : The anti-inflammatory potential of thienopyrazole derivatives is notable, particularly their ability to inhibit phosphodiesterase enzymes involved in inflammatory pathways. This mechanism suggests potential applications in treating inflammatory diseases .
- Antimicrobial Activity : Preliminary studies indicate that thienopyrazole derivatives exhibit antimicrobial properties against a range of pathogens, making them candidates for further exploration in infectious disease treatment.
Case Studies and Research Findings
Several research articles highlight the biological relevance of thieno[3,4-c]pyrazole compounds:
- A study published in Pharmaceuticals examined the synthesis and biological evaluation of various pyrazole derivatives, emphasizing their role as antioxidants and their mechanism of action through enzyme inhibition .
- Another investigation focused on the synthesis of novel thienopyrazole derivatives and their biological testing against multiple cancer cell lines, demonstrating significant cytotoxic effects and establishing structure-activity relationships that could inform future drug design .
Scientific Research Applications
Medicinal Chemistry
The compound belongs to the class of thieno[3,4-c]pyrazole derivatives, which are known for their diverse biological activities. Research indicates that these derivatives exhibit anti-inflammatory , anticancer , and antimicrobial properties . The specific structure of N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide enhances its interaction with biological targets, making it a candidate for drug development.
Anticancer Activity
Studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COXs). This suggests potential applications in treating conditions like arthritis or other inflammatory diseases .
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that require precise control of reaction conditions to optimize yield and purity. Techniques such as NMR spectroscopy and X-ray crystallography are employed for structural characterization .
Computational Studies
Recent advancements in computational chemistry have allowed researchers to use Density Functional Theory (DFT) calculations to predict the electronic properties of the compound. These studies provide insights into the compound's reactivity and interaction with biological targets at the molecular level .
Molecular Docking Studies
Molecular docking simulations reveal how this compound interacts with specific proteins or enzymes. Such studies are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent .
Potential Applications in Drug Development
Given its promising biological activities and favorable pharmacokinetic properties determined through in silico ADME (Absorption, Distribution, Metabolism, and Excretion) analysis, this compound is a strong candidate for further development as a pharmaceutical agent . Its unique structural features may allow for modifications that enhance potency or selectivity against specific disease targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features are best contextualized against related heterocyclic derivatives. Below is a comparative analysis based on structural motifs, synthetic strategies, and inferred physicochemical properties.
Core Heterocyclic Scaffolds
- Thieno[3,4-c]pyrazol vs. Pyrimidinone/Coumarin Hybrids: The target compound’s thieno-pyrazol core differs from pyrimidinone-coumarin hybrids (e.g., compound 4i in ), which exhibit extended π-conjugation due to coumarin’s fused benzopyrone system.
Sulfone Modification :
The 5,5-dioxido group in the target compound contrasts with thioxo groups in analogs like 4j (). Sulfones generally increase polarity (lower logP) and may improve aqueous solubility, whereas thioxo groups contribute to hydrogen-bonding interactions, possibly enhancing target binding .
Substituent Effects
- 4-Methoxyphenyl vs. Coumarin/Tetrazole Moieties: The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, balancing the sulfone’s electron-withdrawing nature. In contrast, coumarin substituents (e.g., 4i) offer fluorescence properties useful for bioimaging, while tetrazole groups (e.g., 4j) are known for metabolic resistance and bioisosteric replacement of carboxylic acids .
Pyridin-2-ylmethyl vs. Phenyl Groups :
The pyridin-2-ylmethyl sidechain may enhance solubility and enable π-π stacking interactions with aromatic residues in enzyme active sites. This contrasts with purely hydrophobic phenyl groups in simpler analogs, which prioritize membrane permeability over solubility .
Comparative Data Table
Research Findings and Limitations
- Crystallography : The target compound’s structure determination likely relies on SHELX software, as validated by its widespread use in small-molecule refinement .
- Activity Inference : While direct biological data are absent, the sulfone and pyridinylmethyl groups suggest optimized solubility and target engagement compared to coumarin-based analogs, which prioritize fluorescence over pharmacokinetics .
- Evidence Gaps : The provided materials lack quantitative data (e.g., IC₅₀, solubility measurements), necessitating caution in extrapolating functional claims.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
